![molecular formula C9H7N7 B1416698 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 1030420-83-7](/img/structure/B1416698.png)
2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Overview
Description
This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted with amine groups .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo [4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
When crystallized from ethanol, similar compounds form crystals which have monoclinic (P21/n) symmetry with unit cell dimensions . The triazine ring in the molecule has a flattened boat conformation .Physical And Chemical Properties Analysis
The yield of similar compounds synthesized was 65%, with a melting point of 237–239°C . The IR (KBr) had a maximum at cm −1: 2950 (CH), 3400 (NH 2) .Scientific Research Applications
Antiproliferative Activity
One significant application of derivatives of 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is in the field of cancer research. A study by Dolzhenko et al. (2008) synthesized a series of fluorinated derivatives and evaluated their antiproliferative activity against various cancer cell lines. Notably, a specific compound in this series showed high antiproliferative activity, indicating potential for cancer treatment applications (Dolzhenko, Tan, Dolzhenko, Chiu, & Chui, 2008).
Crystal Structure Analysis
Understanding the crystal structure of chemical compounds is vital for pharmaceutical applications. Dolzhenko et al. (2011) detailed the crystal structure of a similar compound, highlighting its monoclinic symmetry and the arrangement of molecules in the crystal. This information is crucial for developing pharmaceutical formulations (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2011).
Ligand-based Computational Design
In a study by Muñoz-Gutiérrez, Caballero, and Morales-Bayuelo (2016), ligand-based computational strategies were employed to understand the molecular requirements of derivatives as adenosine A2A receptor antagonists. This approach is significant for drug design, as it aids in predicting the activity and binding orientations of compounds (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).
Synthesis and Pharmaceutical Applications
Dolzhenko et al. (2008) also developed a new practical synthesis for amino-substituted derivatives, which could have implications for the efficient production of pharmaceuticals (Dolzhenko, Pastorin, Dolzhenko, & Chui, 2008).
Electroluminescent Properties
Kang et al. (2017) synthesized [1,2,4]-triazolo[4,3-a]-pyridine based bipolar red host materials, demonstrating their applications in organic light-emitting diodes (OLEDs). This shows the potential of such compounds in electronic and display technologies (Kang, Jo, Lee, Shaik, Han, Choi, & Lee, 2017).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various kinases, including rorγt, phd-1, jak1, and jak2 . These kinases play crucial roles in various biological processes, including inflammation, cell growth, and differentiation.
Mode of Action
Similar compounds have been shown to inhibit their target kinases, thereby modulating the signaling pathways they are involved in .
Biochemical Pathways
For instance, JAK1 and JAK2 are involved in the JAK-STAT signaling pathway, which plays a key role in immune response, cell growth, and apoptosis .
Pharmacokinetics
A compound with a similar structure was reported to have increased oral bioavailability due to the insertion of a methyleneamino linker and a o-f substituent in the phenyl ring .
Result of Action
Based on the potential targets, it can be inferred that the compound may have anti-inflammatory effects (due to rorγt inhibition), and it may also affect cell growth and differentiation (due to jak1 and jak2 inhibition) .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions, suggesting that the reaction conditions can influence the formation of these compounds .
Safety and Hazards
Future Directions
The [1,2,4]triazolo [1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . Therefore, further exploration of [1,2,4]triazolo [1,5-a][1,3,5]triazin-7-amine and its derivatives could lead to the development of new drugs with diverse biological activities.
properties
IUPAC Name |
2-pyridin-4-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7/c10-8-12-5-13-9-14-7(15-16(8)9)6-1-3-11-4-2-6/h1-5H,(H2,10,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPSRLVNIZCFLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN3C(=NC=NC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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